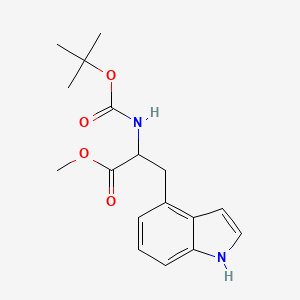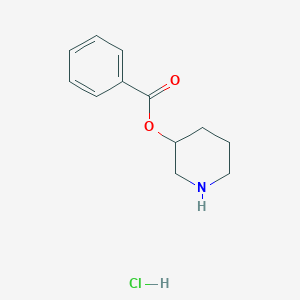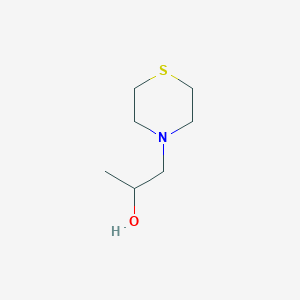
1,2,3,4-テトラヒドロキノリン-2-カルボン酸ベンジルエステル塩酸塩
説明
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Additionally, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted, particularly reactions involving isomerization of iminium intermediate .Molecular Structure Analysis
The molecular formula of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is C17H18ClNO2 . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroquinoline ring .Chemical Reactions Analysis
The chemical reactions involving THIQ analogs often involve the functionalization of the C(1) position of the tetrahydroisoquinoline ring . This can be achieved through multicomponent reactions, including those involving the isomerization of an iminium intermediate .科学的研究の応用
生物活性化合物の合成
この化合物は、様々な生物活性分子の合成における前駆体として役立ちます。 その構造は、生物系と相互作用し得る複雑な分子の構築において重要であり、潜在的な治療薬につながります .
材料科学研究
材料科学において、この化合物は、分子レベルで材料の特性を改変するために使用できます。 ポリマーへの組み込みにより、ユニークな電気的または機械的特性を備えた材料が得られる可能性があります .
化学合成方法論
研究者は、この化合物を用いて、新しい化学反応を開発したり、既存の化学反応を改善したりしています。 これは、合成経路において試薬または触媒として作用し、目的の化学物質の生産を最適化することができます .
薬理学的試験
この化合物は、薬理学的研究において、薬理学的特性について試験可能な誘導体の作成に使用されます。 特に、多くの神経伝達物質との構造的類似性により、潜在的な中枢神経系活性を有する化合物の開発に役立ちます .
農薬研究
農薬研究において、この化合物の誘導体は、殺虫剤または除草剤としての可能性について検討されています。 その化学構造は、害虫の特定の生物学的経路を標的とする分子の作成を可能にします .
分析化学への応用
この化合物は、分析手順における標準または参照として使用でき、機器の校正または方法の検証に役立ちます。 その安定した構造と定義された特性は、このような用途に理想的な候補となります .
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a similar class of compounds, are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
It is known that reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid with a molecular weight of 30379 .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
将来の方向性
The future directions for research on Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride and other THIQ analogs could include further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient and environmentally friendly synthetic strategies .
生化学分析
Biochemical Properties
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, the compound has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s impact on overall metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride within cells and tissues are critical for its activity and function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions influence the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a key role in determining the compound’s localization. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16;/h1-9,16,18H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNJTJAARZLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-65-7 | |
| Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)

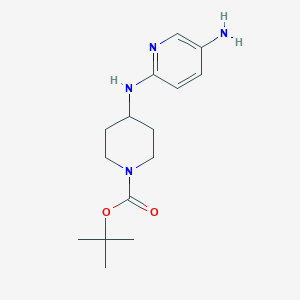
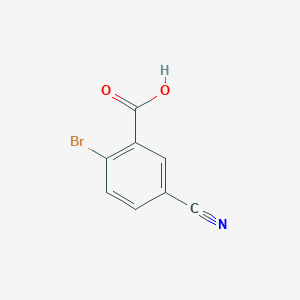
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

